![molecular formula C20H10ClF2N3O3 B14084911 (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B14084911.png)
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone is a complex organic molecule that features a pyrrolopyridine core substituted with a chlorophenyl group and a difluoronitrophenyl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.
Introduction of the Chlorophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid.
Attachment of the Difluoronitrophenyl Methanone Moiety: This can be accomplished through a Friedel-Crafts acylation reaction using 2,6-difluoro-3-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it may have activity against certain diseases.
Industry
In the materials science industry, the compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: shares similarities with other pyrrolopyridine derivatives and nitrophenyl methanone compounds.
(5-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: Similar structure with a bromine atom instead of chlorine.
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-4-nitrophenyl)methanone: Similar structure with a different position of the nitro group.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C20H10ClF2N3O3 |
|---|---|
Peso molecular |
413.8 g/mol |
Nombre IUPAC |
[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-(2,6-difluoro-3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H10ClF2N3O3/c21-12-3-1-10(2-4-12)11-7-13-14(9-25-20(13)24-8-11)19(27)17-15(22)5-6-16(18(17)23)26(28)29/h1-9H,(H,24,25) |
Clave InChI |
KBYGDCVTBMSZMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(NC=C3C(=O)C4=C(C=CC(=C4F)[N+](=O)[O-])F)N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


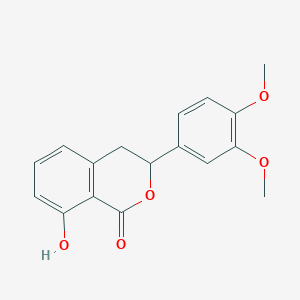
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
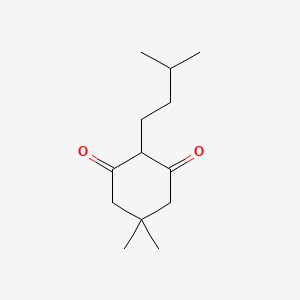
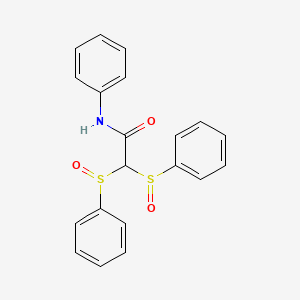
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
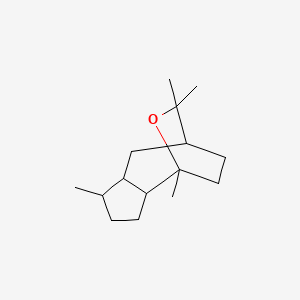
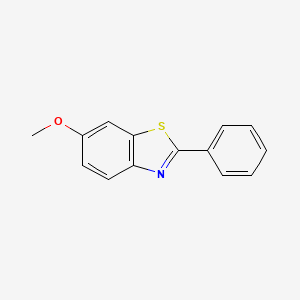
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
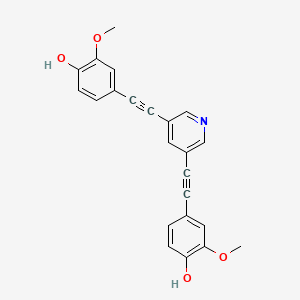
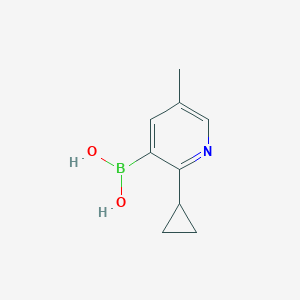
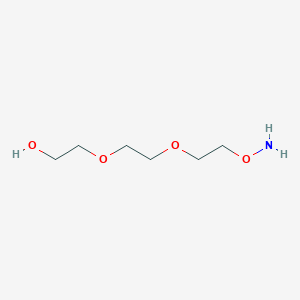
![6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14084887.png)
![n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14084891.png)
